N-(3-hydroxyphenyl)cyclopropanecarboxamide

Descripción general

Descripción

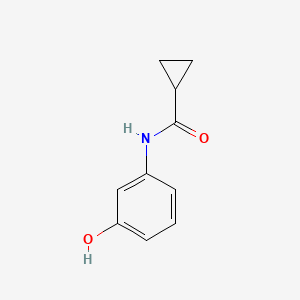

N-(3-hydroxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Cyclopropanation Reaction:

- The synthesis of N-(3-hydroxyphenyl)cyclopropanecarboxamide typically begins with the cyclopropanation of a suitable precursor. For example, phenylacetic acid can be converted to cyclopropanecarboxylic acid using a Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an appropriate solvent.

-

Amidation Reaction:

- The cyclopropanecarboxylic acid is then subjected to an amidation reaction with 3-aminophenol. This reaction can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields this compound.

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- N-(3-hydroxyphenyl)cyclopropanecarboxamide can undergo oxidation reactions. For instance, the hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction:

- The compound can also undergo reduction reactions. The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution:

- Substitution reactions can occur at the hydroxyphenyl group. For example, halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Bromine, chlorine, catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of N-(3-oxophenyl)cyclopropanecarboxamide.

Reduction: Formation of N-(3-hydroxyphenyl)cyclopropanamine.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-hydroxyphenyl)cyclopropanecarboxamide serves as a scaffold for drug development, showing promise in targeting various biological systems:

- Drug Design : Its structural features allow for modifications that can enhance pharmacological properties, making it suitable for developing new therapeutic agents targeting enzymes and receptors .

- Biological Activity : Research indicates potential activities against cancer and inflammatory diseases, with derivatives exhibiting varying degrees of efficacy .

Biological Research

The compound is utilized as a probe in enzyme-substrate interaction studies:

- Mechanism of Action : It may inhibit enzyme activity by binding to active sites, preventing substrate interaction. The hydroxy group facilitates hydrogen bonding with amino acids in the enzyme's active site .

- Enzyme Studies : Investigations into its interactions with specific enzymes provide insights into its potential as a lead compound in drug discovery .

Industrial Applications

In industry, this compound finds applications in material science:

- Polymer Development : Its incorporation into polymers can enhance material properties such as durability and performance .

- Coatings and Composites : The compound's unique structure allows it to be used in developing advanced coatings with improved functionality .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Antitumor Activity Study : A study using xenograft models demonstrated significant tumor reduction when treated with this compound, indicating its potential as an anticancer agent.

- Neuroprotective Effects Investigation : Research showed that the compound reduced oxidative stress markers in neurodegenerative models, suggesting protective effects on neuronal cells .

Mecanismo De Acción

- The mechanism of action of N-(3-hydroxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site, while the cyclopropane ring provides steric hindrance, enhancing the binding affinity.

Comparación Con Compuestos Similares

- N-(3,5-dimethylphenyl)cyclopropanecarboxamide

- N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide

- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide

- N-(4-cyanophenyl)cyclopropanecarboxamide

- N-(2-methyl-3-nitrophenyl)cyclopropanecarboxamide

Comparison:

- Compared to its analogs, N-(3-hydroxyphenyl)cyclopropanecarboxamide is unique due to the presence of the hydroxy group on the phenyl ring. This functional group enhances its reactivity and allows for additional chemical modifications. The hydroxy group also contributes to its potential biological activity by enabling hydrogen bonding interactions with biological targets.

Actividad Biológica

N-(3-hydroxyphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features and potential applications make it a valuable scaffold for drug development and enzyme interaction studies. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

This compound features a cyclopropane ring and a hydroxyl-substituted phenyl group. The presence of the hydroxy group enhances its reactivity through hydrogen bonding interactions with biological targets, while the cyclopropane moiety contributes steric hindrance that may enhance binding affinity to certain enzymes.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. It has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The hydroxyphenyl group facilitates the formation of hydrogen bonds with amino acid residues in the active site, enhancing the compound's inhibitory effect.

Enzyme Inhibition

Research indicates that this compound can act as an effective inhibitor for various enzymes. For example:

- Cytochrome P450 (CYP) Enzymes : The compound has been studied for its inhibitory effects on CYP enzymes, which are critical in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of bacteria such as Mycobacterium tuberculosis .

Case Studies and Research Findings

- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can effectively bind to various enzyme active sites, leading to significant inhibition rates. For instance, one study reported an IC50 value indicating potent inhibition against a specific CYP enzyme variant .

- Antitubercular Activity : A series of derivatives based on the cyclopropanecarboxamide scaffold were synthesized and evaluated for their antitubercular activity. Some derivatives showed promising results with minimal inhibitory concentrations (MIC) as low as 0.625 μg/mL against multidrug-resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the cyclopropane or phenolic groups can significantly alter biological activity, suggesting pathways for optimizing drug design based on this scaffold .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique advantages:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group enhances reactivity | Enzyme inhibition; potential antimicrobial |

| N-(3,5-dimethylphenyl)cyclopropanecarboxamide | Increased lipophilicity | Moderate enzyme inhibition |

| N-(4-cyanophenyl)cyclopropanecarboxamide | Electron-withdrawing group | Reduced biological activity |

Propiedades

IUPAC Name |

N-(3-hydroxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-3-1-2-8(6-9)11-10(13)7-4-5-7/h1-3,6-7,12H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSAIZDIEYYOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310164 | |

| Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52041-73-3 | |

| Record name | NSC222611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.